

hispidin lysosomal membrane permeabilization effect

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Compound Focus: Hispidin

CAS No.: 555-55-5

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Hispidin's Documented Anticancer Mechanisms

Hispidin is a natural polyphenol found in medicinal mushrooms like *Phellinus linteus*. Research demonstrates cytotoxic effects against various cancer cells, but proposed primary mechanisms involve inhibiting NF- κ B signaling and generating reactive oxygen species (ROS), not directly inducing LMP [1].

The table below summarizes key experimental findings on **hispidin's** anticancer activity:

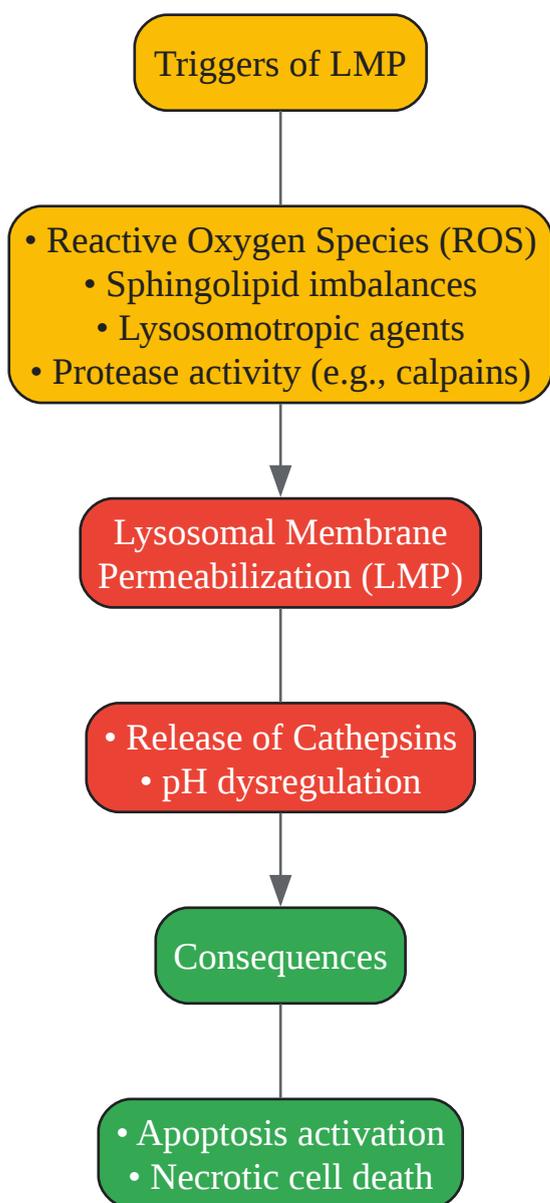
Cancer Cell Type / Model	Observed Effects of Hispidin	Proposed Primary Mechanisms	Key Experimental Methods
Pancreatic Cancer Cells (BxPC-3)	Dose-dependent cytotoxicity (IC50 \approx 150 μ M)	Inhibition of cell viability; induction of apoptosis	MTT cell viability assay [1]
Pancreatic Cancer Stem Cells (CSCs), BxPC-3 CD44+	Reduced cell viability and migration; sensitization to gemcitabine	Inhibition of stemness (reduced NANOG, SOX2); potential ROS generation	Sphere-forming assay, Transwell migration/invasion assay, Western blot [1]

Cancer Cell Type / Model	Observed Effects of Hispidin	Proposed Primary Mechanisms	Key Experimental Methods
General Anticancer Activity	Inhibition of tumor growth and metastasis	Inhibition of NF- κ B transcriptional activity	Not specified in search results [1]

LMP as an Anticancer Strategy

Lysosomal Membrane Permeabilization (LMP) is a regulated cell death mechanism where lysosomal contents, such as cathepsin proteases, are released into the cytosol, triggering apoptosis or necrosis [2].

The diagram below illustrates the triggers, core event, and consequences of LMP based on current scientific understanding.



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Some compounds are known to induce LMP. Sphinganine, for instance, causes LMP through pH dysregulation and osmotic imbalance [3]. Cancer cells are often more vulnerable to LMP due to altered lysosomal composition, making it a promising therapeutic strategy [2].

Research Gap and Future Directions

Based on the search results, a direct link between **hispidin** and LMP induction has not been established. **Hispidin** is shown to generate ROS, which is a known trigger of LMP [2] [1], suggesting a potential

connection. However, this specific mechanism has not been experimentally verified for **hispidin**.

Future research could:

- **Investigate Direct Links:** Examine if **hispidin** treatment leads to classic LMP markers, such as cathepsin B release from lysosomes or a rise in lysosomal pH [3] [2].
- **Explore Synergistic Effects:** Study potential synergy between **hispidin** and known LMP inducers to overcome chemoresistance in cancer cells [1].

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References

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